molecular formula C78H126N30O18S4 B10859120 H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-D-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-D-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2

Cat. No.: B10859120
M. Wt: 1900.3 g/mol
InChI Key: GUCYBPFJNGVFEB-MCGAVKJQSA-N
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Description

The compound “H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-D-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2” is a peptide consisting of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry. This particular peptide sequence includes both natural and synthetic amino acids, which can influence its stability, activity, and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-D-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for higher throughput and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and other analytical techniques.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for the peptide’s stability and function.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents.

    Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification can be used to substitute amino acids.

Major Products Formed

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Formed through reduction of disulfide bonds.

    Modified peptides: Formed through substitution or chemical modification of amino acids.

Scientific Research Applications

Chemistry

Peptides like “H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-D-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2” are used as model compounds to study protein folding, stability, and interactions. They are also used in the development of new synthetic methods and analytical techniques.

Biology

In biology, peptides are used to study cellular processes, signal transduction, and enzyme activity. They can serve as substrates, inhibitors, or activators of various biological pathways.

Medicine

Peptides have therapeutic potential and are used in drug development. They can act as hormones, neurotransmitters, or antimicrobial agents. This particular peptide sequence could be explored for its potential biological activity and therapeutic applications.

Industry

In the industrial sector, peptides are used in the development of biomaterials, diagnostics, and as components in various biotechnological applications.

Mechanism of Action

The mechanism of action of a peptide depends on its sequence and structure. Peptides can interact with specific molecular targets, such as receptors, enzymes, or other proteins, to exert their effects. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its activity.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Gly-Gly-Leu-Cys-Tyr-Cys-Arg-Gly-Arg-Phe-Cys-Val-Cys-Val-Gly-Arg-NH2: A similar peptide without the D-Arg residue.

    H-Arg-Gly-Gly-Leu-Cys-Tyr-Cys-Arg-Gly-D-Arg-Phe-Cys-Val-Cys-Val-Gly-Arg-OH: A similar peptide with a different C-terminal modification.

Uniqueness

The presence of the D-Arg residue in “H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-D-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2” can influence its stability, resistance to enzymatic degradation, and biological activity. This makes it unique compared to peptides with only natural amino acids.

Properties

Molecular Formula

C78H126N30O18S4

Molecular Weight

1900.3 g/mol

IUPAC Name

(1R,4S,7R,12R,15S,18R,21S,24R,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

InChI

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1

InChI Key

GUCYBPFJNGVFEB-MCGAVKJQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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